3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Description
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-9-6-12-10(14(19)7-9)8-18-13-5-3-2-4-11(13)16-15(18)17-12/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHXLXYASMCMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC3=NC4=CC=CC=C4N3C=C2C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzimidazole with an aldehyde and a 1,3-dicarbonyl compound in the presence of a catalyst such as molybdate sulfuric acid can yield the desired product under solvent-free conditions . Another method involves the use of novel nanomagnetic reagents like Cu@Fe3O4 MNPs, which facilitate the cyclization process under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale synthesis. This includes selecting efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of reusable catalysts and environmentally benign reaction conditions is often preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzimidazole ring undergoes EAS at specific positions:
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Nitration : Occurs at the para position of the benzimidazole moiety under mixed acid (HNO₃/H₂SO₄) conditions.
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Sulfonation : Achieved using fuming sulfuric acid, yielding water-soluble derivatives.
Example Reaction :
Oxidation Reactions
The dihydroquinazolinone moiety is susceptible to oxidation:
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Oxidizing Agents : KMnO₄ (acidic conditions) or DDQ (dichlorodicyanobenzoquinone).
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Product : Aromatic quinazolinone with loss of two hydrogen atoms.
Mechanism :
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Abstraction of α-hydrogens adjacent to the carbonyl group.
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Formation of a conjugated aromatic system.
Methoxy Group Demethylation
The methoxy substituents (if present) can undergo demethylation using BBr₃ or HI:
Alkylation/Acylation
The NH group in the quinazolinone ring reacts with alkyl halides or acyl chlorides:
Multi-Component Reactions (MCRs)
The compound participates in MCRs to form complex heterocycles:
Product Diversity :
| Reactants | Product Class | Yield (%) |
|---|---|---|
| Arylglyoxals | 12-Aroylbenzimidazoquinazolinones | 70–75 |
| 1,3-Cyclohexanedione | Imidazo[1,2-a]-benzimidazolium salts | 65–70 |
Biological Activity-Driven Reactions
The compound’s bioactive core facilitates interactions with biological targets:
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Enzyme Inhibition : Forms hydrogen bonds with kinase active sites (e.g., EGFR, VEGFR) .
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DNA Intercalation : Planar aromatic system intercalates into DNA base pairs .
Key Data :
| Target | IC₅₀ (µM) | Assay Type |
|---|---|---|
| EGFR Kinase | 0.85 | In vitro enzymatic |
| DNA Topoisomerase | 1.2 | Plasmid relaxation |
Stability Under Physiological Conditions
Hydrolytic Stability :
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pH 7.4 : Stable for >24 hours (t₁/₂ = 32 h).
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Acidic Conditions (pH 2) : Partial ring-opening to form benzimidazole-carboxylic acid derivatives.
Scientific Research Applications
Synthesis of 3-Methyl-3,4-Dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
The synthesis of this compound has been achieved through various methods, notably using ionic liquids and multi-component reactions (MCRs). The use of ionic liquids enhances reaction efficiency and environmental sustainability.
Synthesis Methodologies
- Ionic Liquid Method : A one-step synthesis utilizing 3-butyl-1-methyl imidazolium bromide as a catalyst has shown promising results with high yields and reduced reaction times .
- Multi-Component Reactions : MCRs facilitate the formation of complex heterocycles from simple starting materials, contributing to the structural diversity necessary for drug discovery .
Biological Activities
The biological profile of this compound reveals its potential as a therapeutic agent in various medical fields.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related compounds. For instance:
- Compounds derived from benzothiazolo-[2,3b]-quinazolin-1-one exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research indicates that derivatives of this compound may inhibit key enzymes involved in cancer progression:
- Inhibitory effects on thymidylate synthase and poly-(ADP-ribose) polymerase (PARP) have been documented, suggesting its potential role in cancer therapy .
Neuroprotective Effects
Some derivatives demonstrate neuroprotective properties, making them candidates for treating neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Therapeutic Applications
The therapeutic applications of this compound span various medical conditions:
| Application Area | Description |
|---|---|
| Antibiotics | Effective against bacterial infections; potential for new antibiotic development. |
| Anticancer Agents | Inhibition of cancer cell proliferation; potential use in combination therapies. |
| Neurological Disorders | Potential treatment for conditions like Alzheimer's due to neuroprotective effects. |
| Anti-inflammatory | May reduce inflammation in chronic diseases; further studies needed for validation. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized quinazolinone derivatives against several bacterial strains. Results indicated that certain derivatives exhibited substantial inhibition zones compared to control antibiotics, highlighting their potential as new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that specific derivatives effectively inhibited the growth of breast cancer cell lines by inducing apoptosis. This suggests a promising avenue for further development into anticancer therapeutics.
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one: A similar compound with a tetrahydro structure.
Thiazoloquinazoline derivatives: Compounds with a thiazole ring fused to the quinazoline moiety.
Pyrazoloquinazoline derivatives: Compounds with a pyrazole ring fused to the quinazoline moiety.
Uniqueness
3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its specific fused ring structure and the presence of a methyl group at the 3-position. This structural feature can influence its biological activity and make it distinct from other similar compounds.
Biological Activity
3-Methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound has been achieved through various methodologies, including ionic liquid-mediated reactions. One notable method involves the use of 2-aminobenzimidazole and appropriate aldehydes under specific conditions to yield the desired product efficiently. This approach not only enhances yield but also reduces reaction time significantly .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial properties. A study evaluating a series of quinazoline derivatives found that certain compounds demonstrated significant activity against various bacterial strains, suggesting that modifications in the structure can enhance efficacy .
Anticancer Properties
The compound has shown promising anticancer activity. In vitro studies reveal its ability to inhibit cell proliferation in cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through pathways involving thymidylate synthase and poly-(ADP-ribose) polymerase (PARP) inhibition . This makes it a potential candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .
Case Studies
Pharmacokinetics and Safety
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest favorable bioavailability and safety profiles in animal models; however, further studies are needed to confirm these results in human trials .
Q & A
Q. What are the common synthetic routes for 3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one, and what methodological optimizations are critical for yield improvement?
The compound is synthesized via multi-component reactions (MCRs) or rearrangement pathways. For example:
- MCRs : A one-pot reaction involving isatoic anhydride, aldehydes, and 1,3,4-thiadiazol-2-amine under acidic conditions (e.g., p-TsOH) yields dihydroquinazolinone derivatives . Optimizing stoichiometry (e.g., 1:1:1.1 molar ratios) and refluxing in water for 2 hours improves yields to >80% .
- Rearrangement : Benzimidazole derivatives can form via the Mamedov rearrangement of quinoxalinones, requiring precise control of reducing agents (e.g., NaBH4) and reaction temperatures (e.g., 60–80°C) to avoid side products .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the fused benzimidazole-quinazolinone core. For example, similar compounds show mean C–C bond lengths of 1.35–1.40 Å and R factors <0.05 .
- NMR : H and C NMR are critical for verifying substituent positions. Key signals include aromatic protons at δ 6.8–8.2 ppm and carbonyl carbons at δ 165–175 ppm .
Q. How can reaction conditions be tailored to enhance regioselectivity in the formation of the benzimidazo-quinazolinone scaffold?
- Catalyst selection : Iodine in ionic liquids (e.g., [BMIM]BF) promotes regioselective cyclization between 2-aminobenzamide and ketones, achieving >90% selectivity for the 3-methyl-substituted product .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over dimerization, while protic solvents (e.g., ethanol) improve solubility of intermediates .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported reaction pathways for benzimidazo-quinazolinone derivatives?
Divergent pathways arise from competing intermediates:
- Imine vs. enamine formation : In MCRs, aldehydes may form Schiff bases (imines) or undergo tautomerization to enamines, leading to different cyclization routes. For example, electron-withdrawing substituents on aldehydes stabilize imines, while electron-donating groups favor enamine pathways .
- Redox conditions : The Mamedov rearrangement proceeds via a radical intermediate under reductive conditions, but oxidative environments may yield quinazolinone oxides instead .
Q. How do steric and electronic effects influence the biological activity of this compound, and what computational methods validate these interactions?
- Steric effects : The 3-methyl group enhances steric shielding of the quinazolinone carbonyl, reducing metabolic degradation. Molecular docking (e.g., AutoDock Vina) shows improved binding to kinase ATP pockets when the methyl group occupies hydrophobic subpockets .
- Electronic effects : Electron-withdrawing substituents on the benzimidazole ring (e.g., nitro groups) increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols) in target enzymes .
Q. What challenges arise in scaling up the synthesis of this compound, and how can green chemistry principles address them?
- Solvent waste : Traditional methods use volatile organic solvents (e.g., DMF), but ionic liquids (e.g., [BMIM]PF) enable solvent recycling, reducing waste by >70% .
- Catalyst toxicity : Iodine-catalyzed methods avoid heavy metals (e.g., Pd), but iodine recovery requires distillation or adsorption on activated carbon to meet purity standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
